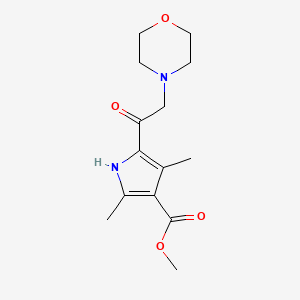

methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate

Description

Methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate is a pyrrole-based compound featuring a morpholine-substituted acetyl group at the 5-position of the pyrrole ring. This structure combines the aromaticity of the pyrrole core with the electron-rich morpholine moiety, which may enhance solubility and bioactivity. Pyrrole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for pharmaceutical applications .

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

methyl 2,4-dimethyl-5-(2-morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-9-12(14(18)19-3)10(2)15-13(9)11(17)8-16-4-6-20-7-5-16/h15H,4-8H2,1-3H3 |

InChI Key |

OAJABGHXZSBZAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)CN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrole Ring: Starting from a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be constructed via a Paal-Knorr synthesis or a Knorr pyrrole synthesis.

Introduction of the Morpholine Group: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by the morpholine moiety.

Esterification: The carboxylate ester group can be introduced through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate would depend on its specific interactions with biological targets. Potential mechanisms could include:

Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathway Modulation: It could influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to other pyrrole-3-carboxylate derivatives with substitutions at the 5-position. Key examples include:

Table 1: Structural Comparison of Pyrrole-3-carboxylate Derivatives

*Assumed based on morpholin-4-ylacetyl (C₆H₁₀NO₂) substitution.

Key Observations:

- Substituent Diversity: The target compound’s morpholine group distinguishes it from derivatives with phenyl enones (e.g., 8k, 8l) or sulfonyl groups (e.g., ethyl 4-methyl-5-((phenylsulfonyl)methyl)-1H-pyrrole-3-carboxylate). Morpholine may improve aqueous solubility due to its polar oxygen and nitrogen atoms .

Antimicrobial Activity:

- Derivatives 8k and 8l : Exhibit antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ranging from 8–32 µg/mL. The nitro group in 8k enhances activity due to electron-withdrawing effects .

- Ethyl 4-methyl-5-((phenylsulfonyl)methyl)-1H-pyrrole-3-carboxylate: Not tested for antimicrobial activity in the provided evidence, but sulfonyl groups are known to modulate drug metabolism and bioavailability .

Target Compound’s Potential**:

The morpholine group may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) or target bacterial enzymes (e.g., peptidoglycan transpeptidases) due to its similarity to piperazine-containing antibiotics .

Physicochemical Properties

Spectral Data:

- IR Spectroscopy :

- ¹H NMR :

Biological Activity

Overview

Methyl 2,4-dimethyl-5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate is a synthetic compound belonging to the pyrrole class, characterized by a five-membered ring structure containing one nitrogen atom. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique combination of functional groups in this molecule, including a morpholine ring and an ester group, may confer distinct chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O4 |

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | Methyl 2,4-dimethyl-5-(2-morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 482.6 ± 45.0 °C |

| Flash Point | 245.7 ± 28.7 °C |

| LogP | 2.26 |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Binding to Enzymes or Receptors : The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways.

- Pathway Modulation : It could affect key proteins or signaling molecules, thereby altering cellular responses.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study on related pyrrole derivatives demonstrated their effectiveness against various bacterial and fungal pathogens. The introduction of specific substituents in the structure was found to enhance antimicrobial activity.

Case Study: Antimicrobial Screening

A series of synthesized pyrrole derivatives were screened for their antibacterial and antifungal activities:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 20 | 18 |

| Compound C | 10 | 14 |

The results indicated that modifications in the pyrrole structure could lead to improved efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

Pyrrole derivatives have also been studied for their anti-inflammatory properties. In vitro studies have shown that certain pyrrole compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Key Features |

|---|---|

| Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Lacks morpholine group; different biological activity |

| Methyl 5-(morpholin-4-ylacetyl)-1H-pyrrole-3-carboxylate | Lacks dimethyl substituents; altered reactivity |

The presence of both the morpholine group and the dimethyl substituents in this compound is believed to enhance its biological activity compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.